molecular formula C25H21N3OS B2685465 2-((4-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-06-3

2-((4-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2685465
CAS No.: 536705-06-3
M. Wt: 411.52
InChI Key: BBQFCPJVBXFCQR-UHFFFAOYSA-N
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Description

2-((4-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is an organic compound with potential applications in scientific research. It is a heterocyclic compound that has been synthesized through a multi-step process involving various chemical reactions.

Scientific Research Applications

Synthesis and Antitumor Activity

Compounds structurally related to "2-((4-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one" have been synthesized and studied for their potential antitumor activities. For instance, pyrimido[4,5-b]indoles and related derivatives have been explored for their inhibitory effects on various cancer cell lines, demonstrating the importance of the pyrimidoindole core in medicinal chemistry (Grivsky et al., 1980).

Antimicrobial Activity

Nitrogen heterocycles, including pyrimidoindoles, have been synthesized and evaluated for their antimicrobial properties. These compounds show promising activity against a range of bacterial and fungal strains, highlighting the potential of these molecules in developing new antimicrobial agents (Sherif, 2014).

Adenosine Receptor Antagonism

The structural motif found in compounds like "this compound" has been utilized in the design of adenosine receptor antagonists. These studies offer insights into the relationship between structure and activity, which is crucial for the development of therapeutics targeting adenosine receptors (Hess et al., 2000).

Inhibitors of HIV-1

Derivatives of dihydro(alkylthio)(naphthylmethyl)oxopyrimidines, related to the queried compound, have been examined for their role as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. These studies underscore the importance of sulfur-containing pyrimidines in the search for effective HIV-1 inhibitors (Mai et al., 1997).

Molecular Structure and Interaction Studies

Research has also focused on the synthesis and characterization of compounds with pyrimido[5,4-b]indole cores, assessing their molecular structures and potential interactions in biological systems. These studies provide foundational knowledge for the development of novel compounds with enhanced biological activities (Ivashchenko et al., 2019).

Properties

IUPAC Name

3-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS/c1-16-7-11-18(12-8-16)15-30-25-27-22-20-5-3-4-6-21(20)26-23(22)24(29)28(25)19-13-9-17(2)10-14-19/h3-14,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQFCPJVBXFCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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